molecular formula C19H15N5O2S B2689688 Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate CAS No. 1203227-88-6

Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate

Cat. No.: B2689688
CAS No.: 1203227-88-6
M. Wt: 377.42
InChI Key: VXWUBHGXRSDUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate” is a compound that contains a triazole nucleus . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Scientific Research Applications

Synthesis and Molecular Docking

A significant application involves the synthesis of novel pyridine and fused pyridine derivatives, including those related to the mentioned compound, for potential biological activities. These compounds have been prepared through various chemical reactions and have shown moderate to good binding energies towards GlcN-6-P synthase, indicating potential as therapeutic agents. Antimicrobial and antioxidant activities of these compounds were also demonstrated, highlighting their relevance in developing new pharmacological agents (Flefel et al., 2018).

Antimicrobial Evaluation

Another area of application is in the antimicrobial evaluation of thienopyrimidine derivatives, prepared through reactions involving heteroaromatic o-aminonitrile. These derivatives, including those structurally related to the queried compound, exhibited pronounced antimicrobial activity, underscoring their potential in addressing microbial resistance issues (Bhuiyan et al., 2006).

Metal-Free Synthesis Techniques

The compound's framework is also involved in novel synthesis approaches, such as the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines. This process features direct oxidative N-N bond formation, offering a convenient method for constructing biologically important skeletons with potential pharmaceutical applications (Zheng et al., 2014).

Structural Analysis and Pharmaceutical Importance

The structural analysis, including DFT calculations, Hirshfeld surface studies, and energy frameworks, of pyridazine analogs has been conducted, revealing significant pharmaceutical importance. These studies provide a deep insight into the molecular properties and interactions, which are crucial for drug design and development processes (Sallam et al., 2021).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety, structurally related to the queried compound, have been assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This highlights the compound's application in agricultural chemistry, offering a potential for developing new insecticidal agents (Fadda et al., 2017).

Properties

IUPAC Name

benzyl 2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-18(26-12-14-6-2-1-3-7-14)13-27-19-22-21-17-10-9-16(23-24(17)19)15-8-4-5-11-20-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWUBHGXRSDUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.